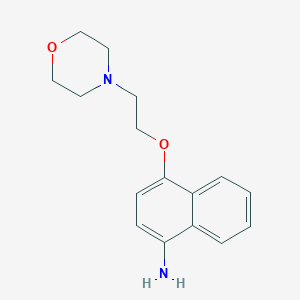
4-(2-Morpholinoethoxy)naphthalen-1-amine
Vue d'ensemble
Description
4-(2-Morpholinoethoxy)naphthalen-1-amine is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is characterized by its molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine typically involves the reaction of 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine with appropriate reagents under controlled conditions . One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 4-nitronaphthalene.
Etherification: The nitro compound is then reacted with 2-chloroethylmorpholine to form 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine.
Reduction: The nitro group is reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Morpholinoethoxy)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Applications De Recherche Scientifique
4-(2-Morpholinoethoxy)naphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of imaging agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Morpholinoethoxy)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, facilitating the delivery of therapeutic agents into cells. It may also modulate certain biological pathways, although the exact molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(2-Morpholinoethoxy)naphthalen-1-yl]isobutyramide: Similar in structure but with an isobutyramide group.
4-(2-Chloroethyl)morpholine: Shares the morpholine and ethoxy groups but differs in the naphthalene moiety.
Uniqueness
4-(2-Morpholinoethoxy)naphthalen-1-amine is unique due to its specific combination of the naphthalene ring and the morpholinoethoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological systems are required.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-90-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)

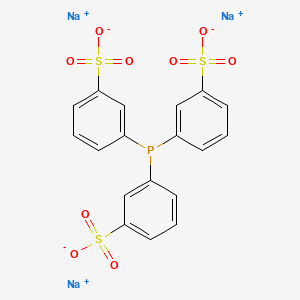
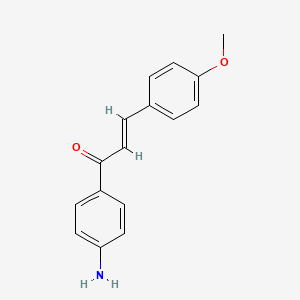
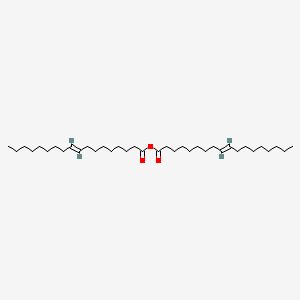
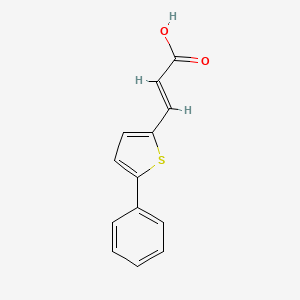
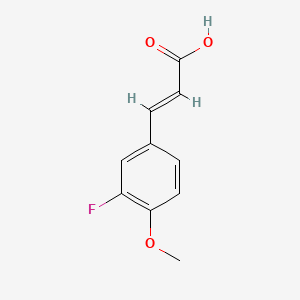


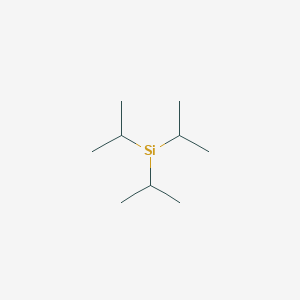
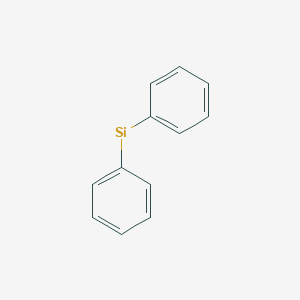
![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
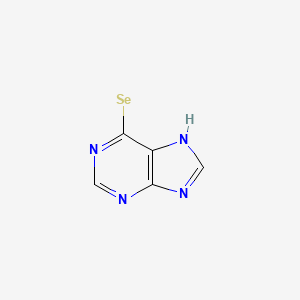
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)
